![molecular formula C8H12N4O B3019025 N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide CAS No. 2128697-94-7](/img/structure/B3019025.png)
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.211 g/mol. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound’s structure also includes an ethyl group attached to the triazole ring and a prop-2-enamide group.
準備方法
The synthesis of N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate ethylating agent, followed by the introduction of the prop-2-enamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents and conditions used in these reactions include acidic or basic conditions, varying temperatures, and the presence of catalysts.
科学的研究の応用
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[2-(1-Methyltriazol-4-yl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide group. It may exhibit different chemical and biological properties due to this structural difference.
N-[2-(1-Methyltriazol-4-yl)ethyl]but-2-enamide: This compound has a but-2-enamide group instead of a prop-2-enamide group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-8(13)9-5-4-7-6-12(2)11-10-7/h3,6H,1,4-5H2,2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRAPPQJVVDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)acetamide](/img/structure/B3018942.png)
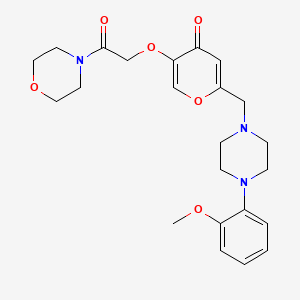

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide](/img/structure/B3018948.png)
methanone](/img/structure/B3018949.png)
![2-(4-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B3018951.png)
![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)
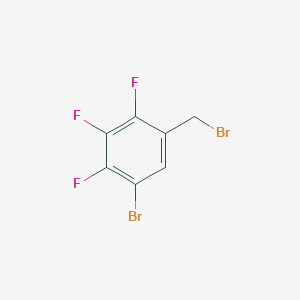
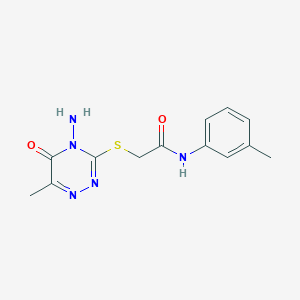
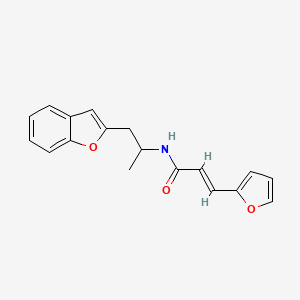
![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)
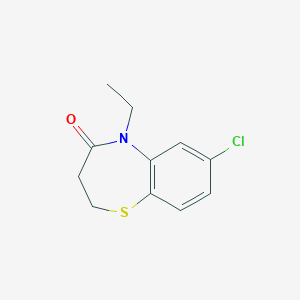
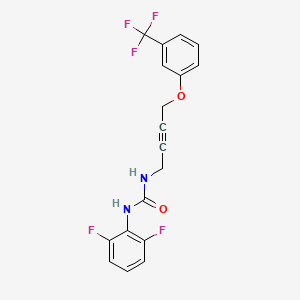
![[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B3018965.png)
